molecular formula C12H10N2O3S B1525843 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid CAS No. 1334146-31-4

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid

Cat. No.: B1525843
CAS No.: 1334146-31-4
M. Wt: 262.29 g/mol
InChI Key: KGSPMNXJFWXUIT-UHFFFAOYSA-N
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Description

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid is a chemical compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Scientific Research Applications

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on further optimization of these compounds to reduce their cytotoxicity and to develop a more drug-like profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid typically involves the following steps:

  • Formation of 1,3-Thiazole-4-carboxylic Acid: This can be achieved through the cyclization of thioamides with α-halocarboxylic acids.

  • Amidation Reaction: The carboxylic acid group of 1,3-thiazole-4-carboxylic acid is then converted to an amide by reacting with an appropriate amine, such as aniline.

  • Phenylacetic Acid Derivative Formation: The resulting amide is further reacted with phenylacetic acid to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thiazolidines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolidines.

  • Substitution: Substituted thiazoles.

Comparison with Similar Compounds

  • 2-Amino-1,3-thiazole

  • 1,3-Thiazole-4-carboxylic acid

  • 2-Amino-1,3,4-thiadiazole

Properties

IUPAC Name

2-[4-(1,3-thiazole-4-carbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-11(16)5-8-1-3-9(4-2-8)14-12(17)10-6-18-7-13-10/h1-4,6-7H,5H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSPMNXJFWXUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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